molecular formula C12H14N2O B12620350 8-methoxy-2,4-dimethyl-1H-1,5-benzodiazepine CAS No. 944522-53-6

8-methoxy-2,4-dimethyl-1H-1,5-benzodiazepine

Cat. No.: B12620350
CAS No.: 944522-53-6
M. Wt: 202.25 g/mol
InChI Key: SVISYYUVVLNVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-2,4-dimethyl-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. This particular compound features a methoxy group at the 8th position and methyl groups at the 2nd and 4th positions on the benzodiazepine ring, contributing to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-2,4-dimethyl-1H-1,5-benzodiazepine can be achieved through multicomponent reactions (MCRs). One common method involves the reaction of o-phenylenediamine with an isocyanide in the presence of acetone. This reaction can be catalyzed by ammonium chloride or p-toluenesulfonic acid (p-TsOH) and typically occurs at room temperature in ethanol as a solvent .

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and catalyst recovery, is often employed to minimize environmental impact .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the imine group within the benzodiazepine ring, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative properties. The methoxy and methyl groups on the benzodiazepine ring influence its binding affinity and selectivity for the GABA receptor .

Comparison with Similar Compounds

Uniqueness: 8-Methoxy-2,4-dimethyl-1H-1,5-benzodiazepine’s unique combination of methoxy and methyl groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

944522-53-6

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

8-methoxy-2,4-dimethyl-1H-1,5-benzodiazepine

InChI

InChI=1S/C12H14N2O/c1-8-6-9(2)14-12-7-10(15-3)4-5-11(12)13-8/h4-7,14H,1-3H3

InChI Key

SVISYYUVVLNVFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(N1)C=C(C=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.